3-Methoxybenzenethiol
Overview
Description
3-Methoxybenzenethiol is a compound that is structurally related to various methoxybenzene derivatives. While the provided papers do not directly discuss 3-Methoxybenzenethiol, they do provide insights into the properties and reactions of similar methoxy-substituted benzenes, which can be extrapolated to understand the behavior of 3-Methoxybenzenethiol.
Synthesis Analysis
The synthesis of methoxy-substituted benzenes can be achieved through various methods. For instance, a direct thiolation of methoxybenzenes with thiols under metal-free conditions has been developed using catalytic iodine and DTBP, which could potentially be applied to the synthesis of 3-Methoxybenzenethiol . Additionally, electrosynthesis has been used to create polymeric structures from methoxybenzene derivatives, suggesting that electrochemical methods could be relevant for synthesizing related compounds .
Molecular Structure Analysis
The molecular structure of methoxybenzenes can be influenced by the position of the methoxy group. For example, in some cases, steric hindrance can cause a methoxy group to twist out of the plane of the phenyl ring . This could also be relevant for 3-Methoxybenzenethiol, where the position of the methoxy and thiol groups could affect the overall molecular geometry.
Chemical Reactions Analysis
Methoxybenzenes can undergo various chemical reactions, including ozonolysis, as studied for methoxybenzene (MB) . The reaction with ozone is a key process that can influence the environmental impact of these compounds. The reactivity of 3-Methoxybenzenethiol could be similar, with the thiol group potentially influencing its reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzenes are influenced by their ability to form hydrogen bonds and their electronic structure. For example, methoxyphenols can form strong intermolecular and intramolecular hydrogen bonds, which affect their thermodynamic properties . The presence of a thiol group in 3-Methoxybenzenethiol would likely contribute to its ability to engage in hydrogen bonding and other intermolecular interactions, affecting its physical properties such as solubility and boiling point.
Scientific Research Applications
Chemical Synthesis and Metalation Reactions : 3-Methoxybenzenethiol undergoes lithiation, a process where lithium atoms are introduced into its structure. This reaction is significant in the synthesis of ortho-substituted arenethiol derivatives (Smith, Lindsay, & Pritchard, 1989).
Environmental Impacts and Reactions : In atmospheric chemistry, methoxybenzenes like 3-Methoxybenzenethiol can react with ozone, which is crucial in understanding its environmental and tropospheric impacts (Sun, Cao, Zhang, Li, & He, 2016).
Advanced Material Applications : The compound has been explored for use in heterojunction solar cells, where its molecular dipole interface modification improves the efficiency of these solar cells (Lee, Im, Chang, Lee, & Seok, 2012).
Biological and Pharmaceutical Research : It's been studied for its effects on bacterial cell division, showing potential as an antibacterial agent (Haydon et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-methoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVAZEHZOPDGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074652 | |
Record name | Benzenethiol, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzenethiol | |
CAS RN |
15570-12-4 | |
Record name | 3-Methoxybenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15570-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYBENZENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3GP933SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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